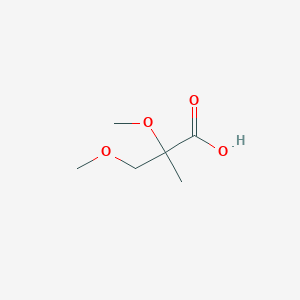

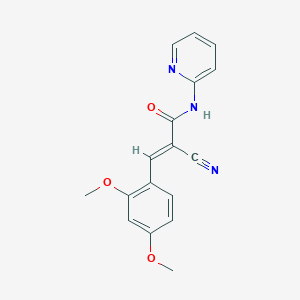

![molecular formula C18H15N3OS2 B2962847 4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine CAS No. 1243105-08-9](/img/structure/B2962847.png)

4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” is a chemical compound that likely belongs to the class of organic compounds known as pyrazolopyrazines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrazine ring .

Molecular Structure Analysis

The molecular structure of “4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” would likely be complex due to the presence of multiple aromatic rings and functional groups .Chemical Reactions Analysis

The chemical reactions of “4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” would depend on its specific molecular structure .Applications De Recherche Scientifique

Organometallic Chemistry

The compound has been utilized in the synthesis of ruthenium (II)-p-cymene complexes . These complexes are studied for their potential as catalysts in various chemical reactions. The coordination of the compound with ruthenium through the sulfur atom allows for the formation of a five-membered chelate ring, which is significant in the stability and reactivity of the complex .

Cytotoxicity Studies

In the field of medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their cytotoxic properties. These studies are crucial for the development of new anticancer drugs . The compound’s derivatives have been tested against various cancer cell lines to assess their efficacy in inhibiting cell growth .

Organic Synthesis

The compound serves as a precursor for the preparation of 4-Methoxybenzyl esters , which are valuable intermediates in organic synthesis. These esters are used in a wide range of synthetic applications, including the synthesis of complex molecules and pharmaceuticals .

Anticancer Research

Thiazolyl-chalcones derived from the compound have shown activity against different cancer cell lines. These findings are significant for the development of new therapeutic agents that target specific types of cancer .

Chemical Biology

The compound can be used to synthesize ω-mercapto amino acids with varying chain lengths. These amino acids are important in the study of peptides and proteins, which are fundamental components of living organisms .

Analytical Chemistry

In analytical applications, the compound can be used as an internal standard for the quantitative determination of certain chemicals at very low concentrations. This is particularly useful in the analysis of complex mixtures where precise quantification is necessary .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-methoxyphenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS2/c1-22-14-6-4-13(5-7-14)12-24-18-16-11-15(17-3-2-10-23-17)20-21(16)9-8-19-18/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLOXOTUGHEDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

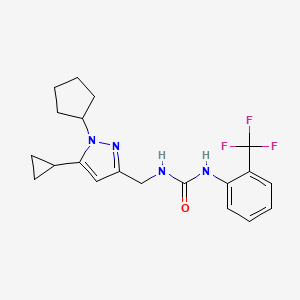

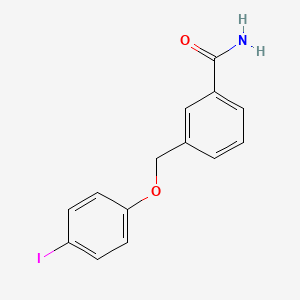

![8-methoxy-3-[3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2962766.png)

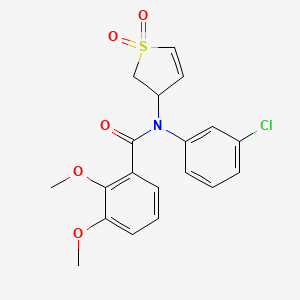

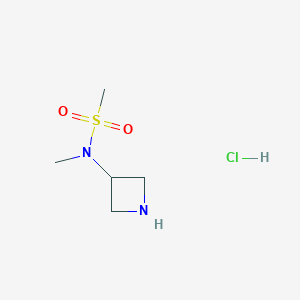

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2962767.png)

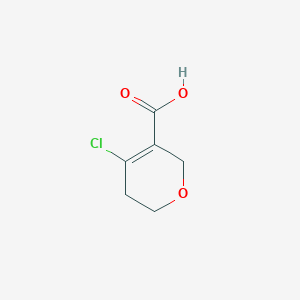

![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2962778.png)

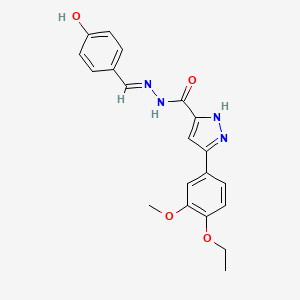

![N-(5-methylisoxazol-3-yl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2962783.png)